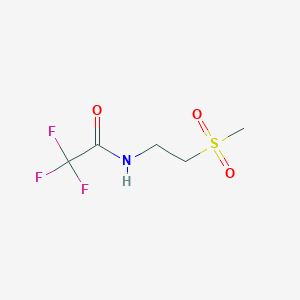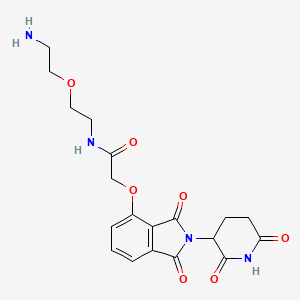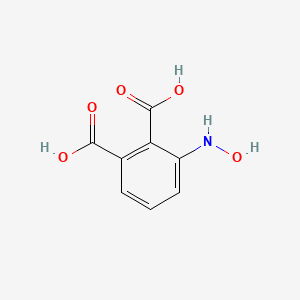
4-(4-Bromobenzyl)piperidine
概要
説明
“4-(4-Bromobenzyl)piperidine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16BrN . It has a molecular weight of 254.16600 .科学的研究の応用
1. Chemotherapeutic Agent Research
4-(4-Bromobenzyl)piperidine derivatives have been analyzed for their potential as chemotherapeutic agents. Specifically, crystallographic studies have been conducted on compounds related to this compound, revealing insights into their molecular conformations and intermolecular interactions. These studies are essential in exploring their potential in cancer treatment, particularly through their binding at the active site of human sphingosine kinase 1, a well-known cancer target (Al-Mutairi et al., 2021).
2. Synthesis of Isotopomers
Research has been conducted on the synthesis of various isotopomers of this compound, utilizing specific chemical reactions. This includes the Grignard reaction and methods for catalytic H/D exchange in benzylic positions of these compounds. These isotopomers are significant in medicinal chemistry, offering insights into the structure and behavior of these compounds (Proszenyák et al., 2005).
3. Cyclotriphosphazene Derivatives
Studies have been conducted on mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. These studies include the synthesis, spectroscopy, crystallography, and biological activity analysis of these compounds. This research is particularly relevant for understanding their antimicrobial activities against various bacteria and fungi, as well as their interactions with plasmid DNA (Kuzey et al., 2020).
4. Biaryl Formation Studies
Research has explored the formation of biaryl compounds from piperidin-2-ones with a bromobenzyl substituent, using a palladium catalyst. This chemical process is crucial for understanding the formation of biaryl bonds and has implications in organic synthesis and pharmaceutical chemistry (Satyanarayana & Maier, 2008).
5. Antiplatelet Aggregation Activity
Studies have been conducted on the synthesis of carbamoylpiperidine analogues containing nipecotic acid scaffold, evaluating their platelet aggregation inhibitory activity. This research is significant in the context of developing new therapeutic agents for conditions associated with platelet aggregation (Youssef et al., 2011).
6. Pharmaceutical Intermediate Synthesis
Research has also focused on the heterogeneous catalytic hydrogenation of this compound derivatives, which are valuable pharmaceutical intermediates. This includes exploring the effects of solvents, temperature, catalytic metals, and catalyst amount on the conversion rate of the hydrogenation process (Proszenyák et al., 2004).
7. CCR5 Antagonist Discovery
The discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity has been documented. This compound demonstrates significant inhibition of HIV-1 replication in clinical trials, showcasing the medical potential of this compound derivatives (Imamura et al., 2006).
8. Histone Deacetylase Inhibitors
This compound derivatives have been studied as novel histone deacetylase (HDAC) inhibitors. These compounds have shown potential in antitumor activity in various model systems, indicating their significance in cancer research (Thaler et al., 2012).
9. Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies have been carried out to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This research is vital for understanding the protective properties of these compounds in industrial applications (Kaya et al., 2016).
10. Antioxidant Properties in Polymers
This compound derivatives have been synthesized and characterized for their antioxidant properties in polypropylene copolymers. This research highlights the potential of these compounds in enhancing the stability and durability of polymers (Desai et al., 2004).
Safety and Hazards
特性
IUPAC Name |
4-[(4-bromophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWSLAIXSIOEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)


![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)
